R-(-)-N6-(2-Phenyl-isopropyl)adenosine

Description

Chemical Identity and Nomenclature of R-(-)-N6-(2-Phenyl-isopropyl)adenosine

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol . This nomenclature specifies:

- Stereochemistry : The ribose moiety (oxolane ring) adopts the 2R,3R,5R configuration, consistent with natural β-D-ribofuranose. The phenylisopropyl substituent at the N6 position of the adenine base is assigned the 2R configuration.

- Functional groups : The molecule comprises a purine base (adenine), a ribose sugar with hydroxyl groups at C3 and C4, and an N6-substituted 2-phenylisopropyl amine.

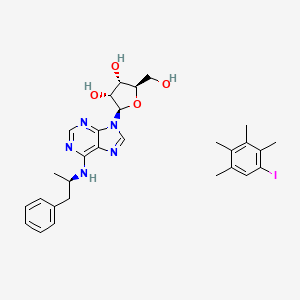

The structural representation (Figure 1) highlights:

- A purine ring system (adenine) linked to the ribose moiety via a β-N9-glycosidic bond.

- The 2-phenylisopropyl group attached to the exocyclic N6 amino group of adenine.

- Three chiral centers in the ribose ring (C1', C2', C3') and an additional chiral center at the benzylic carbon of the phenylisopropyl group.

The molecular formula is C19H23N5O4 , with a molar mass of 385.4 g/mol .

Alternative Designations and Common Synonyms in Pharmacological Literature

This compound is referenced under multiple synonyms across pharmacological and chemical literature:

- R(-)-N6-(2-Phenylisopropyl)adenosine

- R(-)-PIA (abbreviation for R-phenylisopropyladenosine)

- Lopac0_000958 (commercial catalog designation)

- CCG-205039 (synthetic identifier)

In receptor-binding studies, it is often termed R-PIA to distinguish it from the S-enantiomer (S-PIA), which exhibits distinct adenosine receptor affinities. The ChEMBL database assigns it the identifier CHEMBL139000 , while PubChem lists it under CID 11957661 .

Stereochemical Configuration and Chiral Center Analysis

This compound contains four chiral centers :

- C1' (ribose) : Configurational integrity ensures the β-D-ribofuranose conformation, critical for adenosine receptor recognition.

- C2' (ribose) : The R configuration stabilizes intramolecular hydrogen bonding between the 2'-hydroxyl and 3'-hydroxyl groups.

- C3' (ribose) : The R configuration aligns with natural ribose stereochemistry.

- Cα (phenylisopropyl group) : The R configuration at the benzylic carbon dictates the spatial orientation of the phenyl group relative to the adenine base.

The absolute configuration is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The enantiomeric purity (>97%) is validated by chiral HPLC, as noted in supplier specifications.

Stereochemical Influence on Bioactivity

The R configuration at the phenylisopropyl group enhances affinity for adenosine A1 receptors (Ki = 0.6 nM) compared to the S-enantiomer (Ki = 1,300 nM). This disparity arises from steric complementarity between the phenyl group and hydrophobic pockets in the A1 receptor’s ligand-binding domain.

Properties

Molecular Formula |

C29H36IN5O4 |

|---|---|

Molecular Weight |

645.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1 |

InChI Key |

VDSXMPKUZDKEFM-DAGOYZIWSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)C)C)I.C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-N6-(2-Phenyl-isopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

R-(-)-N6-(2-Phenyl-isopropyl)adenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

Pharmacological Research

R-PIA's primary application lies in its role as an adenosine A1 receptor agonist. The activation of this receptor has been linked to several physiological processes, including:

- Neuroprotection : R-PIA has been shown to protect neuronal cells from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases.

- Pain Modulation : Studies indicate that R-PIA can enhance analgesic responses while reducing tolerance and dependence associated with opioid medications. For instance, research demonstrated that R-PIA effectively suppressed noxiously evoked activity in spinal dorsal horn neurons, indicating its potential use in pain management therapies .

Cardiovascular Applications

R-PIA's interaction with adenosine receptors also extends to cardiovascular health:

- Ischemic Preconditioning : R-PIA has been investigated for its role in mediating metabolic adaptations during ischemic stress in cardiac tissues. It has been shown to influence myocardial glucose utilization and improve cardiac function under ischemic conditions .

| Application | Effect | Reference |

|---|---|---|

| Neuroprotection | Protects against excitotoxicity | |

| Pain modulation | Reduces nociceptive responses | |

| Ischemic preconditioning | Enhances cardiac metabolic responses |

Neuroscience Research

In neuroscience, R-PIA is utilized to explore the mechanisms of neurotransmitter release and synaptic plasticity. Its effects on learning and memory have been studied, showing that it may modulate neurotransmitter release through its action on adenosine receptors.

Case Study: Effects on Learning and Memory

A study investigated the impact of R-PIA on learning tasks in animal models, revealing that administration of R-PIA improved performance in memory tasks by modulating the release of neurotransmitters such as dopamine and glutamate.

Interaction with Other Compounds

R-PIA's interactions with other pharmacological agents have also been a focus of research:

- Combination Therapy : Research shows that combining R-PIA with gabapentin enhances the antiallodynic effects in models of neuropathic pain . This suggests potential for developing combination therapies for chronic pain management.

Summary of Key Findings

R-(-)-N6-(2-Phenyl-isopropyl)adenosine stands out due to its specific substitution pattern at the N6 position, which enhances its affinity and selectivity for adenosine A1 receptors compared to other analogs. This specificity contributes to its distinct pharmacological profile, making it an important compound for both research and potential therapeutic applications.

Mechanism of Action

R-(-)-N6-(2-Phenyl-isopropyl)adenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates various physiological processes such as heart rate, neurotransmitter release, and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Adenosine Receptor Agonists

Structural Analogs and Receptor Subtype Selectivity

R-PIA belongs to the N6-substituted adenosine derivatives, a class optimized for A1AR selectivity. Key structural analogs include:

Functional and Pharmacodynamic Differences

- A1 vs. A3 Efficacy: Unlike R-PIA, N6-substituted analogs with larger or constrained substituents (e.g., N6-cyclohexylmethyl adenosine) exhibit reduced A3AR efficacy and affinity. For example, N6-benzyladenosine shows negligible A3 activity due to steric hindrance .

- Vasodilation Mechanism: R-PIA and CPA share A1-mediated vasodilation via NO and K<sup>+</sup> channels, whereas DPMA (A2A) lacks this pathway .

- Stereochemical Specificity: R-PIA is 40-fold more potent than S-PIA in modulating ethanol-induced motor incoordination and hypoxia-induced convulsions, highlighting the critical role of the R-configuration in A1AR activation .

Key Research Findings and Implications

Receptor Kinetics : R-PIA binds A1AR with a dissociation constant (KD) of 12 nM and slower off-rate (koff = 0.078 min<sup>-1</sup>), enabling prolonged receptor activation compared to faster-binding analogs like (S)-IHPIA .

Species-Specific Pharmacology : In rabbits, R-PIA exhibits higher affinity for cloned A1AR (Ki = 1.2 nM) than A3AR (Ki > 1,000 nM), supporting its use in species-matched cardioprotection studies .

Q & A

Q. How does R-PIA selectively target adenosine A1 receptors, and what experimental methods validate its specificity?

R-PIA exhibits high affinity for adenosine A1 receptors (Ki = 1.17 nM) compared to other subtypes (A2A, A2B, A3). Specificity is validated using competitive binding assays with selective antagonists (e.g., DPCPX for A1) and functional assays measuring cAMP inhibition. For example, in rat aortic ring studies, R-PIA’s vasorelaxant effects are blocked by A1 antagonists but not A2 inhibitors .

Q. What are standard protocols for administering R-PIA in vivo neuropathic pain models?

In vincristine-induced peripheral neuropathy (VIPN) rat models, R-PIA is administered intrathecally at doses ranging from 0.1–10 μg. Mechanical allodynia is quantified using von Frey filaments, with pre- and post-administration thresholds compared. Statistical significance is assessed via ANOVA with post-hoc tests .

Q. How should R-PIA be stored to maintain stability in laboratory settings?

R-PIA is hygroscopic and should be stored at -20°C in airtight containers under inert gas (e.g., argon). Solubility in DMSO (≥10 mM) or ethanol (1–5 mg/mL) is recommended for stock solutions, with aliquots to avoid freeze-thaw degradation .

Advanced Research Questions

Q. What mechanisms explain R-PIA’s dual antiallodynic and anti-inflammatory effects in neuropathic pain models?

R-PIA activates spinal A1 receptors, inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) via cAMP/PKA suppression and modulating MAPK pathways. In VIPN models, intrathecal R-PIA reduces microglial activation and NF-κB signaling, validated via immunohistochemistry and Western blot .

Q. How do contradictory results in R-PIA efficacy across vascular studies arise, and how can they be resolved?

Discrepancies in potency (e.g., coronary vs. aortic tissues) stem from tissue-specific receptor density and coupling efficiency. Use receptor localization techniques (e.g., autoradiography) and knockout models to isolate A1-mediated effects. For example, R-PIA’s vasodilation in human coronary arteries is A2B-dependent in some studies, requiring subtype-specific antagonists for clarification .

Q. What analytical methods are optimal for quantifying R-PIA in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., R-PIA-d3) achieves sensitivity ≤1 nM in plasma or CSF. Sample preparation involves protein precipitation (acetonitrile) followed by SPE cleanup. Validation parameters (linearity, recovery, matrix effects) should adhere to FDA bioanalytical guidelines .

Q. How does R-PIA’s stereochemistry influence its pharmacological profile?

The R-enantiomer (R-PIA) shows >100-fold higher A1 affinity than the S-form. Chiral HPLC (e.g., CHIRALPAK® AD-H column) confirms enantiomeric purity. Molecular docking studies reveal the R-configuration enhances hydrogen bonding with A1 receptor residues (e.g., His251, Asn254) .

Q. What strategies mitigate off-target effects when studying R-PIA in complex systems (e.g., CNS)?

Combine pharmacological and genetic approaches:

- Use A1-selective antagonists (e.g., DPCPX) in control groups.

- Employ siRNA knockdown of A1 receptors in cell cultures.

- Validate specificity via receptor-binding assays across adenosine subtypes .

Methodological Considerations

Q. How to design dose-response studies for R-PIA in receptor saturation experiments?

Use logarithmic dosing (0.1–100 nM) in radioligand displacement assays (e.g., [³H]CHA). Calculate IC50 and Hill coefficients via nonlinear regression (GraphPad Prism). Confirm saturation with Scatchard analysis .

Q. What controls are critical when assessing R-PIA’s neuroprotective effects in ischemia models?

Include:

- Vehicle controls (DMSO/ethanol).

- Positive controls (e.g., adenosine or hypoxic preconditioning).

- A1 receptor knockout cohorts.

Measure outcomes (e.g., infarct size via TTC staining) blinded to treatment groups .

Data Interpretation and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.